molecular formula C13H14O5 B1251426 5-Methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one

5-Methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one

Cat. No.: B1251426
M. Wt: 250.25 g/mol
InChI Key: FPXMWTIQAUOFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C13H14O5 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

benzyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate

InChI

InChI=1S/C13H14O5/c1-13(8-17-12(15)18-9-13)11(14)16-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

FPXMWTIQAUOFBN-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)OC1)C(=O)OCC2=CC=CC=C2

Synonyms

5-MBCD cpd
5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl 2,2-bis(methylol)propionate (BnMPA) (11.2 g, 0.05 mol) was dissolved in CH2Cl2 (150 mL) and pyridine (25 mL, 0.3 mol) and the solution was chilled to −75° C. with dry ice/acetone under N2 atmosphere. A solution of triphosgene (7.5 g, 25 mmol) in CH2Cl2 (150 mL) was added dropwise over 1 hours, and then the reaction mixture was allowed to warm to room temperature for 2 hours. The reaction was quenched by addition of saturated aqueous NH4Cl (75 mL), after which the organic layer was washed with 1 M aqueous HCl (3×100 mL), saturated aqueous NaHCO3 (1×100 mL), dried over MgSO4, filtered and evaporated. The resulting solid was recrystallized from ethyl acetate (15 mL) to give MTCOBn as a white solid (10.7 g, 86%). 1H NMR (400 MHz, CDCl3, 22° C.): delta 7.37 (m, 5H, PhH), 5.20 (s, 2H, —OCH2Ph), 4.69 (d, 2H, —CH2OCOO), 4.23 (d, 2H, —CH2OCOO), 1.31 (s, 3H, —CH3).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Yield
86%

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